molecular formula C21H32N2O4 B5675869 2-isobutyl-8-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-isobutyl-8-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5675869
M. Wt: 376.5 g/mol
InChI Key: BENGLRFNFIJMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan derivatives, which are structurally related to the target compound, involves multiple steps including Michael addition reactions, cyclization processes, and modifications at different positions of the diazaspiro framework. The synthesis approach can vary significantly based on the desired substitutions and the specific biological activity being targeted (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of these compounds typically includes a spiro framework that integrates a bicyclic system, combining both a cyclohexane ring and a smaller ring, such as a furan or pyrrolidine ring. This arrangement provides a rigid structure that influences the compound's interaction with biological targets (Wang et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, primarily due to their multiple functional groups. They can undergo modifications that affect their pharmacological properties, such as alterations in their adrenergic receptor binding capacities. The presence of different substituents can significantly modify their biological activity and receptor affinity (Tsukamoto et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular framework and substituents. The crystal structure analysis reveals the spatial arrangement of the atoms within the compound and helps in understanding the molecular interactions in the solid state (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation pathways, are influenced by the structural characteristics of the diazaspirodecanones. These properties are critical for understanding the compound's behavior in biological systems and its potential as a pharmacological agent, although we are excluding direct applications and effects related to drug use and dosage in this analysis (Cignarella et al., 1993).

properties

IUPAC Name

2-(2-methylpropyl)-8-(2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-15(2)13-23-14-20(12-17(23)24)7-9-22(10-8-20)19(26)16-11-18(25)27-21(16)5-3-4-6-21/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENGLRFNFIJMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCN(CC2)C(=O)C3CC(=O)OC34CCCC4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyl-8-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

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